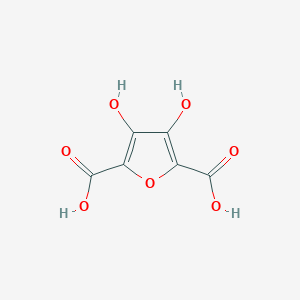
2-Carboxy 3-Hydroxy Madol Methyl Ester-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Carboxy 3-Hydroxy Madol Methyl Ester-d5 is a complex organic compound It is characterized by its multiple chiral centers and the presence of deuterium atoms, which are isotopes of hydrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Deuterium incorporation: Deuterium atoms can be introduced through deuterium exchange reactions, often using deuterated solvents or reagents.
Esterification: The carboxylate group can be formed through esterification reactions using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, or specific catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a model molecule for studying stereochemistry and isotopic effects. Its complex structure makes it an excellent candidate for various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy.
Biology
In biological research, the compound’s deuterium atoms can be used to trace metabolic pathways. Deuterium-labeled compounds are valuable in studying enzyme mechanisms and drug metabolism.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. The presence of hydroxyl groups and the specific stereochemistry might make it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules or as a precursor in the production of pharmaceuticals.
作用机制
The mechanism of action of this compound would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The deuterium atoms could alter the compound’s metabolic stability and bioavailability.
相似化合物的比较
Similar Compounds
Methyl (5S,8R,9S,10S,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-17-(methyl)-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate: Similar structure but without deuterium atoms.
Methyl (5S,8R,9S,10S,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-17-(ethyl)-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate: Similar structure with an ethyl group instead of a trideuteriomethyl group.
Uniqueness
The presence of deuterium atoms in 2-Carboxy 3-Hydroxy Madol Methyl Ester-d5 makes it unique. Deuterium can influence the compound’s physical and chemical properties, such as its stability and reactivity, making it valuable for specific scientific and industrial applications.
属性
CAS 编号 |
853904-67-3 |
|---|---|
分子式 |
C22H34O4 |
分子量 |
367.5 g/mol |
IUPAC 名称 |
methyl (5S,8R,9S,10S,13S,14S,17S)-16,16-dideuterio-3,17-dihydroxy-10,13-dimethyl-17-(trideuteriomethyl)-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate |
InChI |
InChI=1S/C22H34O4/c1-20-12-15(19(24)26-4)18(23)11-13(20)5-6-14-16(20)7-9-21(2)17(14)8-10-22(21,3)25/h13-14,16-17,23,25H,5-12H2,1-4H3/t13-,14+,16-,17-,20-,21-,22-/m0/s1/i3D3,10D2 |
InChI 键 |
QUTQPYZOFLCEEF-SCQDEYKUSA-N |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=C(C4)O)C(=O)OC)C |
手性 SMILES |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4CC(=C(C[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)C(=O)OC)O)[2H] |
规范 SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=C(C4)O)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


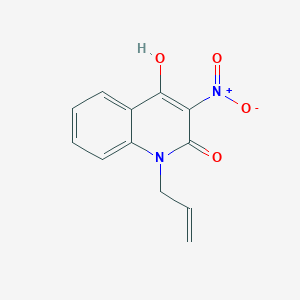
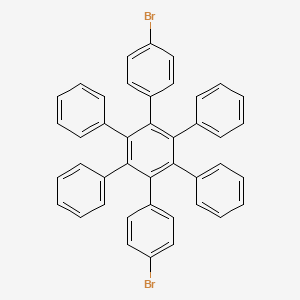
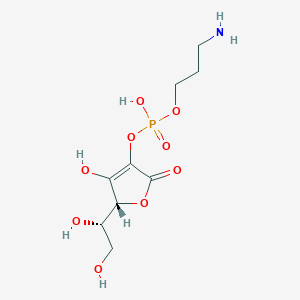
![Benzyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1505710.png)

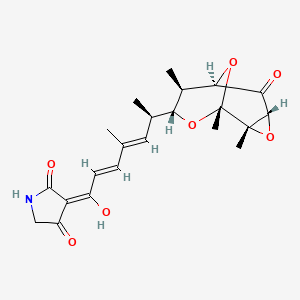
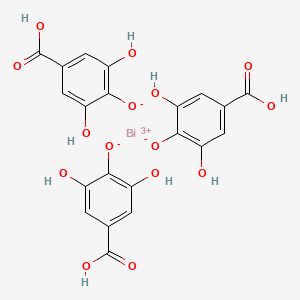
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl acrylate](/img/structure/B1505719.png)
![2-[Bis(propylsulfanyl)methyl]furan](/img/structure/B1505720.png)
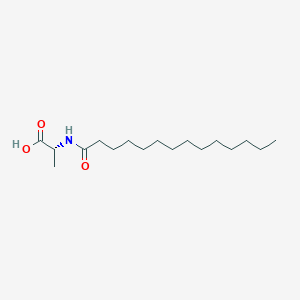
![ETHYL 6,7-DIHYDRO-4H-PYRANO[4,3-D]THIAZOLE-2-CARBOXYLATE](/img/structure/B1505724.png)
![hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride](/img/structure/B1505725.png)

